molecular formula C27H17Cl2NO11 B1387641 6-Joe SE CAS No. 113394-23-3

6-Joe SE

Cat. No.: B1387641
CAS No.: 113394-23-3
M. Wt: 602.3 g/mol
InChI Key: UUVBVONAGUSCCH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6-Joe SE is amino-modified oligonucleotides . The compound is used for labeling these oligonucleotides, and the this compound modification incorporates a 6-Joe moiety at either the 5’ terminus or thymidine of an oligonucleotide . The this compound modification conjugated to a modified thymidine may participate in hybridization .

Mode of Action

This compound interacts with its targets, the amino-modified oligonucleotides, through a process known as labeling . This involves the incorporation of a 6-Joe moiety at specific sites on the oligonucleotide, which can then participate in hybridization . This interaction results in the formation of this compound modified oligonucleotides .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the processes of oligonucleotide labeling and hybridization . The downstream effects of these processes include the creation of dual-labeled fluorogenic probes for real-time PCR .

Pharmacokinetics

It is known that compared to other fluorescein succinimidyl esters, this compound generally gives a much lower yield, and the resulted conjugates are also more difficult to be purified .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the labeling of amino-modified oligonucleotides . This labeling allows for the creation of dual-labeled fluorogenic probes for real-time PCR, enhancing the detection and quantification of specific DNA sequences .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, impurities in the manufacturing process of this compound can complicate its reactions with amino-modified oligonucleotides . Furthermore, the fluorescence characteristics of this compound, which are red-shifted compared to fluorescein, can be affected by the surrounding environment .

Biochemical Analysis

Biochemical Properties

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester plays a crucial role in biochemical reactions involving the labeling of amino-modified oligonucleotides. The succinimidyl ester group of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester reacts with primary amines on biomolecules, forming stable amide bonds. This reaction is essential for conjugating the dye to oligonucleotides, enabling their detection and analysis in various assays .

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester interacts with several enzymes and proteins during these labeling reactions. For instance, it can be conjugated to amino-modified oligonucleotides, which are then used as probes in hybridization assays. The nature of these interactions is primarily covalent, involving the formation of stable amide bonds between the dye and the biomolecules .

Cellular Effects

The effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester on various types of cells and cellular processes are primarily related to its use as a fluorescent probe. When conjugated to oligonucleotides, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester can be used to monitor gene expression, track cellular localization of nucleic acids, and study cell signaling pathways. The fluorescence emitted by the dye allows researchers to visualize and quantify these processes, providing valuable insights into cellular function .

Molecular Mechanism

At the molecular level, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester exerts its effects through covalent binding interactions with primary amines on biomolecules. The succinimidyl ester group of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester reacts with the amino groups, forming stable amide bonds. This covalent modification allows the dye to be permanently attached to the target biomolecules, enabling their detection and analysis in various assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or high temperatures can lead to degradation, reducing its effectiveness as a fluorescent probe. Long-term studies have shown that 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester maintains its fluorescence properties for extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester can cause adverse effects, including cytotoxicity and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester is involved in metabolic pathways related to its conjugation to biomolecules. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines. These interactions are crucial for the successful labeling of oligonucleotides and other biomolecules, enabling their detection and analysis in various assays .

Transport and Distribution

Within cells and tissues, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester is transported and distributed based on its conjugation to biomolecules. The compound can be localized to specific cellular compartments or tissues depending on the nature of the conjugated biomolecule. Transporters and binding proteins may also play a role in the distribution of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester within cells .

Subcellular Localization

The subcellular localization of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester is influenced by its conjugation to biomolecules and any targeting signals or post-translational modifications present. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, when conjugated to oligonucleotides, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein succinimidyl ester can be localized to the nucleus, enabling the study of gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Joe SE involves the reaction of 6-carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Joe SE primarily undergoes nucleophilic substitution reactions with amines. This reaction forms stable amide bonds, making it ideal for labeling amino-modified oligonucleotides .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with amines is a fluorescently labeled oligonucleotide. This product is used in various applications, including real-time PCR and DNA sequencing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 6-Joe SE

This compound is unique due to its red-shifted fluorescence characteristics, which reduce background fluorescence and improve signal-to-noise ratio in various applications. Its high specificity for amine groups and stable covalent bonding make it a preferred choice for labeling oligonucleotides and other biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17Cl2NO11/c1-37-15-8-13-23(19(28)21(15)33)39-24-14(9-16(38-2)22(34)20(24)29)27(13)12-7-10(3-4-11(12)26(36)40-27)25(35)41-30-17(31)5-6-18(30)32/h3-4,7-9,33-34H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVBVONAGUSCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17Cl2NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659725
Record name 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113394-23-3
Record name 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodimethoxycarboxyfluorescein-NHS ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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